molecular formula C12H8N2O4S B2712342 2,4-Dinitrophenyl phenyl sulfide CAS No. 2486-09-1

2,4-Dinitrophenyl phenyl sulfide

Cat. No.: B2712342
CAS No.: 2486-09-1
M. Wt: 276.27
InChI Key: AEJUUUJRUDHVBS-UHFFFAOYSA-N
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Description

2,4-Dinitrophenyl phenyl sulfide is an organic compound with the molecular formula C12H8N2O4S. It is characterized by the presence of two nitro groups (NO2) attached to a benzene ring, which is further connected to a phenyl sulfide group. This compound is known for its applications in various chemical reactions and its role in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,4-Dinitrophenyl phenyl sulfide can be synthesized through the reaction of 2,4-dinitrochlorobenzene with thiophenol in the presence of a base such as sodium hydroxide. The reaction typically takes place in an ethanol solvent and is completed by heating the mixture on a water bath .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may involve continuous monitoring and control of temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

2,4-Dinitrophenyl phenyl sulfide undergoes various chemical reactions, including:

    Nucleophilic Substitution: The nitro groups on the benzene ring make the compound susceptible to nucleophilic substitution reactions.

    Oxidation: The sulfide group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups can be reduced to amines under appropriate conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide and other strong bases.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used.

    Reduction: Reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride can be employed.

Major Products Formed

    Nucleophilic Substitution: Products include substituted phenyl sulfides.

    Oxidation: Products include sulfoxides and sulfones.

    Reduction: Products include amines.

Scientific Research Applications

2,4-Dinitrophenyl phenyl sulfide is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,4-Dinitrophenyl phenyl sulfide involves its interaction with nucleophiles and electrophiles. The nitro groups on the benzene ring increase the compound’s electrophilicity, making it reactive towards nucleophiles. The sulfide group can undergo oxidation and reduction reactions, contributing to the compound’s versatility in chemical transformations .

Comparison with Similar Compounds

Similar Compounds

    2,4-Dinitrophenylhydrazine: Used in the detection of carbonyl compounds.

    2,4-Dinitrochlorobenzene: Used in the synthesis of various organic compounds.

    Phenyl 2,4-Dinitrophenyl Sulfide: Similar in structure and reactivity.

Uniqueness

2,4-Dinitrophenyl phenyl sulfide is unique due to its combination of nitro groups and a phenyl sulfide group, which imparts distinct reactivity and versatility in chemical reactions. Its ability to undergo multiple types of reactions makes it valuable in various scientific and industrial applications.

Properties

IUPAC Name

2,4-dinitro-1-phenylsulfanylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2O4S/c15-13(16)9-6-7-12(11(8-9)14(17)18)19-10-4-2-1-3-5-10/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEJUUUJRUDHVBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a stirred mixture of 2,4-dinitrofluorobenzene, 5.69 ml (45 mmol) and potassium carbonate 6.3 g (45 mmol) in acetone was added benzenethiol 4.65 ml (45 mmol). The mixture was heated to reflux for 2 hours, cooled and the solvent removed under reduced pressure. The residue was partitioned between ethyl acetate and water. The organic layer was washed with saturated potassium carbonate, dried over sodium sulfate, filtered and the solvent removed under reduced pressure to give 7.0 g (56%) of 2,4-dinitrophenyl phenyl sulfide.
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